N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Description
The compound N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide features a unique hybrid structure combining a phenoxyacetamide backbone with azepane (7-membered saturated nitrogen ring) and 1-methylpyrrole (5-membered aromatic nitrogen ring) substituents. Its methoxyphenoxy group may enhance solubility and metabolic stability compared to simpler acetamide derivatives .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-24-13-9-10-18(24)19(25-14-7-3-4-8-15-25)16-23-22(26)17-28-21-12-6-5-11-20(21)27-2/h5-6,9-13,19H,3-4,7-8,14-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYDTWNIZHGYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 356.46 g/mol. Its structure includes an azepane ring, a pyrrole moiety, and a methoxyphenoxy acetamide group, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.46 g/mol |
| CAS Number | 1049372-52-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to act as an inhibitor of certain enzymes and receptors, influencing various signaling pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter breakdown, thereby enhancing neurotransmission.
- Receptor Modulation : It might interact with histamine receptors or cholinergic receptors, which are crucial for cognitive functions and memory.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity at varying concentrations.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 | <50 | Comparable to standard chemotherapeutics |
| MCF7 | 45 | Induces apoptosis in breast cancer cells |
| A549 | 60 | Effective against lung cancer cell line |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed its effectiveness against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential use in neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicated that this compound significantly reduced pro-inflammatory cytokines in animal models of inflammation.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide moiety but replace the azepane-pyrrole side chain with 1,3,4-thiadiazole rings and varying sulfur-linked substituents (e.g., methylthio, benzylthio). Key differences include:
- Melting Points :
- 5k: 135–136°C (yellow solid, 72% yield).
- 5l: 138–140°C (white solid, 68% yield).
- 5m: 135–136°C (white solid, 85% yield).
- Target Compound: Data unavailable, but azepane’s bulkiness may increase melting point compared to thiadiazoles.
- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity due to sulfur’s electron-withdrawing effects. The target compound’s azepane-pyrrole system may instead modulate neurological targets (e.g., GPCRs) .
Phenoxyacetamide Derivatives with Nitrogenous Substituents ()
- N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide (): Features bicyclic terpene-derived substituents (e.g., bornyl groups). Demonstrated anti-inflammatory and analgesic activities (IC50 values: COX-2 inhibition ~1.2 µM). The target compound’s azepane-pyrrole group may enhance blood-brain barrier penetration for CNS applications.
- 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (): Pyrrolidine (5-membered ring) vs. azepane (7-membered ring): Larger rings like azepane improve conformational flexibility and binding pocket compatibility. Toxicity: Classified as acute oral toxicity Category 4 (H302). Target compound’s safety profile remains unstudied.
- 2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide (): Lacks the 1-methylpyrrole group but shares the azepane-methoxyphenoxy core. CAS 851796-49-1: No pharmacological data reported, highlighting a research gap for azepane-containing acetamides.
Agrochemical Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are herbicides with chloro and methoxymethyl groups. Its nitrogenous rings may redirect activity toward non-agrochemical targets (e.g., neurological or anti-inflammatory pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
